

Technical Support Center: Lithium Chloride (LiCl) Precipitation of Small RNAs

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Compound of Interest

Compound Name: Lithium Chloride

CAS No.: 59217-69-5

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Welcome to the technical support center for optimizing and troubleshooting the precipitation of small RNAs using **Lithium Chloride**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common issues and their resolutions.

Introduction to LiCl Precipitation of RNA

Lithium Chloride (LiCl) precipitation is a widely-used technique for the purification and concentration of RNA. A key advantage of this method is its selectivity; LiCl efficiently precipitates RNA while leaving behind common contaminants such as DNA, proteins, and carbohydrates.^{[1][2]} This makes it a valuable tool for cleaning up RNA samples, particularly after in vitro transcription reactions or when dealing with samples that may inhibit downstream applications like reverse transcription and translation.^{[1][3]}

However, the efficiency of LiCl precipitation can be influenced by several factors, including RNA size, concentration, and the presence of secondary structures.^{[1][4]} This guide will address common challenges encountered when using LiCl for the precipitation of small RNAs and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during LiCl precipitation of small RNAs, presented in a question-and-answer format.

Question 1: Why is my small RNA yield consistently low after LiCl precipitation?

Possible Causes:

- **Suboptimal LiCl Concentration:** The concentration of LiCl is a critical factor for efficient RNA precipitation. While a final concentration of 2.5 M is commonly recommended, this may not be optimal for all RNA species, especially very small RNAs.^[5] In some cases, lower concentrations of LiCl have been shown to effectively precipitate RNA.^[1] Conversely, for certain applications, a higher concentration may be necessary to achieve a better yield.^[2]
- **Low Initial RNA Concentration:** LiCl precipitation is generally less efficient for dilute RNA solutions.^[1] If your starting RNA concentration is low (e.g., below 5 µg/ml), you may experience significant losses.^[1]
- **Size of the RNA:** LiCl is known to be less effective at precipitating very small RNA fragments.^{[1][4]} RNAs smaller than 100 nucleotides may not precipitate efficiently under standard conditions.^{[2][6]}
- **Presence of Highly Structured RNAs:** Small RNAs with extensive secondary structures, such as tRNA, are not efficiently precipitated by LiCl.^[1]
- **Inadequate Incubation Time and Temperature:** Insufficient chilling time can lead to incomplete precipitation.^[1]

Solutions:

- **Optimize LiCl Concentration:** Perform a pilot experiment with varying final LiCl concentrations (e.g., 0.5 M, 1.0 M, and 2.5 M) to determine the optimal concentration for your specific small RNA.^[1]

- **Increase Starting RNA Concentration:** If possible, concentrate your initial RNA sample before precipitation.
- **Consider Alternative Precipitation Methods for Very Small RNAs:** For RNAs smaller than 100 nucleotides, consider using ethanol or isopropanol precipitation in the presence of a salt like sodium acetate, which may offer better recovery.[1]
- **Increase Incubation Time:** Extending the incubation period at -20°C from 30 minutes to 1 hour or even overnight can improve the precipitation of low-concentration samples.[1][4]
- **Use a Carrier:** For very low RNA concentrations, the addition of a carrier like glycogen can aid in visualizing the pellet and improving recovery.[7] However, be aware that glycogen may not be compatible with all downstream applications and is not recommended for LiCl precipitation by some sources as LiCl discriminates against it.[7]

Question 2: My RNA pellet is invisible or very small, and I'm losing it during washing steps. What can I do?

Possible Causes:

- **Low RNA Yield:** As discussed above, low starting material will result in a small or invisible pellet.
- **Pellet Dislodging:** The RNA pellet can be loose and easily dislodged, especially when dealing with small quantities.

Solutions:

- **Use a Carrier:** Adding glycogen or linear polyacrylamide (LPA) can help in visualizing the pellet.[7][8]
- **Careful Supernatant Removal:** After centrifugation, carefully decant or pipette off the supernatant without disturbing the pellet. A final, brief spin can help collect any remaining liquid at the bottom of the tube for complete removal.
- **Gentle Washing:** When washing the pellet with 70% ethanol, add the ethanol gently down the side of the tube to avoid dislodging the pellet. Do not vortex the pellet during the wash

step.

Question 3: My downstream applications (e.g., RT-qPCR, sequencing) are inhibited after LiCl precipitation. Why?

Possible Causes:

- Residual LiCl: Lithium and chloride ions can inhibit enzymatic reactions like reverse transcription.[\[3\]](#)[\[8\]](#)[\[9\]](#)
- Co-precipitation of Contaminants: While LiCl is selective, some contaminants might still be present in the final RNA sample.

Solutions:

- Thorough Washing: Ensure the RNA pellet is washed at least once, and preferably twice, with ice-cold 70% ethanol to remove residual salts.[\[9\]](#)
- Complete Drying of the Pellet: After the final wash, make sure to remove all traces of ethanol by air-drying or using a vacuum centrifuge. However, avoid over-drying the pellet as this can make it difficult to resuspend.
- Additional Purification: If inhibition persists, consider an additional purification step, such as using a spin column-based kit, to further clean the RNA sample.[\[10\]](#)

Question 4: The A260/A230 ratio of my RNA is low after LiCl precipitation. What does this indicate?

Possible Causes:

- Contamination with Guanidine Salts: If the LiCl precipitation is part of a larger RNA extraction protocol that uses guanidinium-based lysis buffers (e.g., TRIzol), a low A260/A230 ratio can indicate carryover of these salts.[\[11\]](#)
- Phenol Contamination: Residual phenol from an initial organic extraction can also lead to a low A260/A230 ratio.[\[8\]](#)

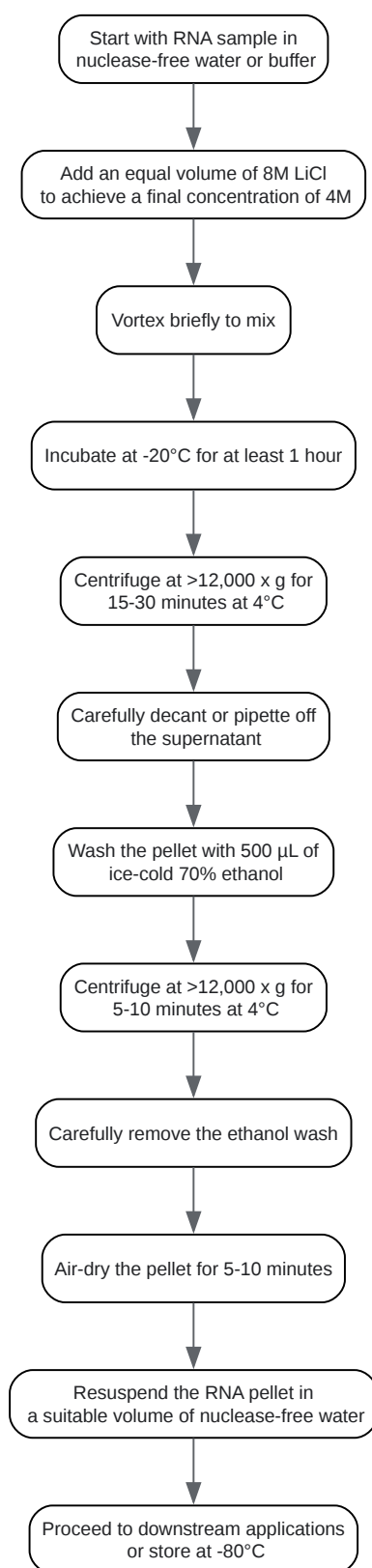
- Polysaccharide Co-precipitation: In plant samples, polysaccharides can co-precipitate with RNA, affecting the A260/A230 ratio.[12]

Solutions:

- Multiple Ethanol Washes: Perform at least two washes with 70% ethanol to effectively remove salt contamination.[8]
- Careful Phase Separation: During organic extractions, be careful not to carry over any of the phenol-chloroform phase with the aqueous phase containing the RNA.
- Modified Protocols for Plant Samples: For samples rich in polysaccharides, specialized extraction protocols may be necessary before proceeding with LiCl precipitation.[12]

Experimental Workflow: Standard LiCl Precipitation Protocol

This protocol is a general guideline for the LiCl precipitation of RNA.

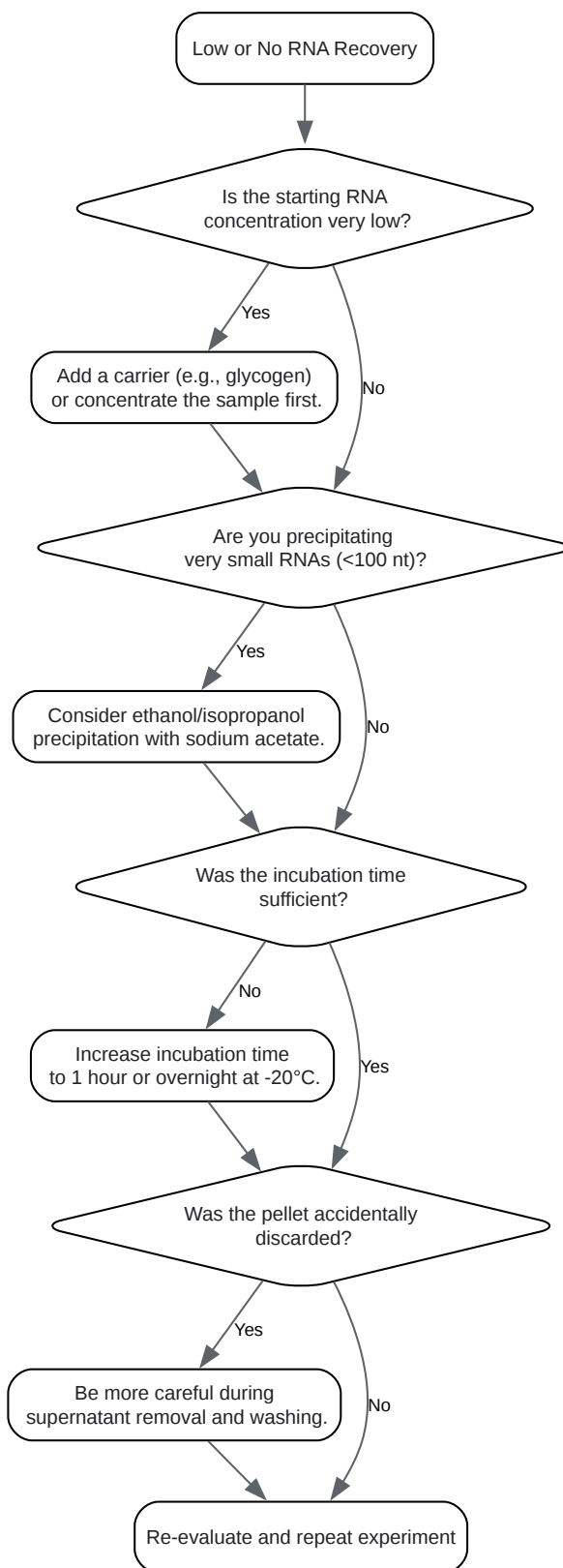


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Caption: Standard workflow for LiCl precipitation of RNA.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues with LiCl precipitation of small RNAs.



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Sources

- [1. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - SE \[thermofisher.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Evaluation of Advantages of Lithium Chloride as a Precipitating Agent in RNA Isolation from Frozen Vein Segments - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Star Republic: Guide for Biologists \[sciencegateway.org\]](#)
- [5. assets.fishersci.com \[assets.fishersci.com\]](#)
- [6. Selective precipitation of large RNAs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
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- [11. bitesizebio.com \[bitesizebio.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
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